Enhanced Lipophilicity (LogP) vs. Unsubstituted Pyrrolidine Analog
The presence of the 3-methyl group on the pyrrolidine ring increases the compound's lipophilicity compared to the unsubstituted analog 3-(pyrrolidin-1-yl)propanoic acid. The measured LogP for 3-(3-Methylpyrrolidin-1-yl)propanoic acid is 0.74 [1], whereas the LogP for the unsubstituted analog is 0.57 . This ~30% increase in LogP may enhance membrane permeability and binding to hydrophobic pockets in protein targets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.74 |
| Comparator Or Baseline | 3-(pyrrolidin-1-yl)propanoic acid (CAS 76234-38-3): 0.57 |
| Quantified Difference | ΔLogP = +0.17 (~30% relative increase) |
| Conditions | Calculated LogP (XLogP3) from ChemSrc database |
Why This Matters
Higher LogP correlates with improved membrane permeability and potential for CNS penetration, guiding selection for drug discovery projects targeting intracellular or brain-penetrant molecules.
- [1] ChemSrc. 768325-61-7. LogP value 0.74. Accessed 2026. View Source
